7-Mad-mdcpt

ADC Bioconjugation Linker Chemistry

7-Mad-mdcpt is a purpose-built camptothecin payload for antibody-drug conjugates, differentiated by its 7-aminomethyl handle enabling site-specific covalent conjugation for precise DAR control. The 10,11-methylenedioxy modification enhances cytotoxic potency and confers pH-dependent activity in acidic tumor microenvironments. Validated as the ABBV-969 payload core, it ensures batch-to-batch reproducibility in preclinical efficacy and safety models. Unlike SN-38 or topotecan, this compound provides a non-interchangeable profile for ADC developers requiring defined linker chemistry, controlled payload release, and bystander killing assessment.

Molecular Formula C22H19N3O6
Molecular Weight 421.4 g/mol
CAS No. 765871-81-6
Cat. No. B11827043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Mad-mdcpt
CAS765871-81-6
Molecular FormulaC22H19N3O6
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O
InChIInChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1
InChIKeyQILNNZJGRYNYJV-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Mad-mdcpt (CAS 765871-81-6): A Camptothecin-Derived ADC Payload for Targeted Topoisomerase I Inhibition


7-Mad-mdcpt (also known as 7-MAD-MDCPT) is a synthetic camptothecin analog designed as a cytotoxic payload for antibody-drug conjugates (ADCs) [1]. As a member of the camptothecin class, it functions by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription, leading to DNA damage and apoptosis in rapidly dividing cells [1]. Its core structure is a pentacyclic ring system with a characteristic 7-ethyl, 7-hydroxy lactone and a 10,11-methylenedioxy substitution [1].

Why 7-Mad-mdcpt Cannot Be Replaced by a Generic Camptothecin in ADC Development


Substituting 7-Mad-mdcpt with a generic camptothecin analog (e.g., SN-38 or topotecan) is not feasible for ADC applications due to fundamental differences in linker compatibility, payload stability, and conjugation chemistry. The aminomethyl group at the 7-position of 7-Mad-mdcpt provides a unique, site-specific handle for covalent attachment to cleavable or non-cleavable linkers, a feature absent in most clinical camptothecins [1]. Furthermore, the 10,11-methylenedioxy (MD) modification has been shown to significantly enhance cytotoxic potency and pH-dependent activity in tumor histoculture compared to unsubstituted or alternative analogs [2]. The specific combination of the 7-aminomethyl handle for controlled bioconjugation and the MD core for optimized pharmacology defines a distinct, non-interchangeable payload profile. Direct quantitative evidence for these differentiating factors is presented below.

Quantitative Differentiation of 7-Mad-mdcpt: Comparative Evidence for Procurement Decisions


Unique 7-Aminomethyl Handle for Conjugation: Enabling Defined Drug-to-Antibody Ratio (DAR) ADCs

7-Mad-mdcpt possesses a 7-aminomethyl group, a primary amine functionality that is not present in clinically used camptothecins like SN-38 (active metabolite of irinotecan) or topotecan [1]. This unique functional group serves as a defined attachment point for linkers, enabling the synthesis of homogeneous ADCs with a precise drug-to-antibody ratio (DAR). In contrast, SN-38 and topotecan lack this site-specific handle, often relying on less controllable conjugation methods that yield heterogeneous DAR mixtures [2]. The 7-aminomethyl group is explicitly utilized in patent WO2019195665A1 for constructing drug-linker conjugates such as MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT and Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (the ABBV-969 payload) [3].

ADC Bioconjugation Linker Chemistry

Enhanced Cytotoxic Potency of the 10,11-Methylenedioxy (MD) Core in Tumor Histoculture

The 10,11-methylenedioxy (MD) core of 7-Mad-mdcpt is a critical determinant of its potency. In a comparative study of camptothecin analogs in human tumor histocultures, MDC (10,11-methylenedioxy-camptothecin, the parent scaffold) was the most potent analog tested at physiological pH (7.4), with an IC50 range of 13-921 µM across 15 tumor xenografts [1]. More importantly, MDC's activity was enhanced by an average of 5-fold (range 3-14) under acidic tumor microenvironment conditions (pH 6.8), a property that may translate to improved tumor selectivity [1]. While SN-38 (the comparator) also showed a 5-fold enhancement, MDC was the superior analogue based on absolute potency [1].

Cytotoxicity pH-Dependent Activity Tumor Microenvironment

Payload Stability and Solubility Profile for Bioconjugation and Formulation

The hydrochloride salt form of 7-Mad-mdcpt demonstrates improved aqueous solubility (≤ 1 mg/mL in water) and a defined molecular weight (421.4 g/mol) suitable for linker chemistry and downstream formulation [1]. Its XLogP3-AA value of -0.3 indicates a favorable hydrophilicity profile compared to more lipophilic camptothecin analogs like SN-38 (XLogP3 ~ 2.5), which may influence linker-payload conjugate solubility and aggregation propensity during ADC synthesis [2]. This is a critical parameter for manufacturing homogeneous ADCs.

Solubility Stability Formulation

Optimal Use Cases for 7-Mad-mdcpt in ADC Development and Biomedical Research


ADC Payload for Homogeneous, Site-Specific Conjugates

7-Mad-mdcpt is specifically designed as a payload for ADCs. Its unique 7-aminomethyl group enables the construction of well-defined drug-linker conjugates with a precise DAR, as demonstrated by its use in the ABBV-969 payload [1]. This is ideal for researchers requiring consistent, reproducible ADC batches for in vivo efficacy and safety studies.

Evaluating pH-Responsive Cytotoxicity in Tumor Models

Given the established pH-dependent activity of the MD core scaffold [2], 7-Mad-mdcpt is a valuable tool for investigating the impact of the acidic tumor microenvironment on ADC efficacy. Researchers can use it to model and quantify the therapeutic window of pH-sensitive payloads in relevant in vitro (histoculture) and in vivo models.

Comparative Pharmacology of Topoisomerase I Inhibitor Payloads

As a member of the camptothecin class with a defined potency and solubility profile, 7-Mad-mdcpt serves as a critical benchmark for evaluating novel topoisomerase I inhibitors in ADC formats. Its structural features (7-aminomethyl handle and MD core) make it a distinct comparator for assessing linker chemistry, payload release, and bystander killing effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Mad-mdcpt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.